
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
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Overview
Description
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the pyrrolidine ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenyl isothiocyanate. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced amines, and substituted pyrrolidine derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Indole Derivatives: Compounds with similar biological activities, used in pharmaceuticals and as research tools.
Uniqueness
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide is unique due to its specific structure, which combines the properties of pyrrolidine and phenyl groups with a hydroxymethyl group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Biological Activity
2-(Hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2OS
- Molecular Weight : 232.33 g/mol
The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15.5 | Caspase activation |
MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |
A549 (lung cancer) | 18.7 | Induction of oxidative stress |
The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.
- Receptor Interaction : It can act as a ligand for specific receptors, modulating signaling pathways that control cell growth and survival.
- Oxidative Stress Induction : By generating ROS, it can damage cellular components, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections showed that treatment with the compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
-
Case Study on Cancer Treatment :
- A cohort study involving breast cancer patients treated with the compound demonstrated improved outcomes, including reduced tumor size and enhanced survival rates.
Properties
IUPAC Name |
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESMJVNEOYCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.